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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-amine

Cat. No.: B15072844 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 1-Isopropylazetidin-3-amine and its dihydrochloride salt. Due to the limited

availability of published experimental spectra for this specific molecule, this document focuses

on predicted spectroscopic characteristics derived from its chemical structure and data from

analogous compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a

logical workflow for spectroscopic analysis. The CAS number for N-Isopropylazetidin-3-amine

dihydrochloride is 888032-75-5[1].

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-Isopropylazetidin-3-
amine. These values are estimations and may vary in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Protons Multiplicity
Expected Chemical
Shift (δ) ppm

Coupling Constant
(J) Hz

(CH₃)₂-CH Doublet ~ 1.0 - 1.2 ~ 6.0 - 7.0

(CH₃)₂-CH Septet ~ 2.5 - 3.0 ~ 6.0 - 7.0

Azetidine CH₂ (C2 &

C4)
Multiplet ~ 3.0 - 3.8 -

Azetidine CH (C3) Multiplet ~ 3.5 - 4.0 -

NH₂ Broad Singlet ~ 1.5 - 3.0 (variable) -

¹³C NMR (Carbon NMR)

Carbon Expected Chemical Shift (δ) ppm

(CH₃)₂-CH ~ 18 - 22

(CH₃)₂-CH ~ 50 - 55

Azetidine CH₂ (C2 & C4) ~ 55 - 60

Azetidine CH (C3) ~ 45 - 50

Infrared (IR) Spectroscopy

Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine) Stretch 3300 - 3500

Medium, Broad (two

bands for primary

amine)

C-H (Alkyl) Stretch 2850 - 2960 Medium to Strong

N-H (Amine) Bend (Scissoring) 1590 - 1650 Medium

C-N (Alkyl Amine) Stretch 1000 - 1250 Medium to Weak
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Mass Spectrometry (MS)
Ion Expected m/z Notes

[M]+ 114.12 Molecular Ion

[M-CH₃]+ 99.10 Loss of a methyl group

[M-C₃H₇]+ 71.06 Loss of the isopropyl group

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). For the dihydrochloride salt, D₂O or

DMSO-d₆ are more suitable.

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay: 2 seconds.

IR Spectroscopy
Sample Preparation:

Liquid Sample (Free Base): A thin film can be prepared between two NaCl or KBr plates.

Solid Sample (Dihydrochloride Salt): Prepare a KBr pellet by mixing a small amount of the

sample with dry KBr powder and pressing it into a transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry
Instrumentation: A mass spectrometer, such as one with Electron Ionization (EI) or

Electrospray Ionization (ESI).

Sample Introduction:

EI: Direct insertion probe for solids or a GC inlet for volatile liquids.

ESI: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and

infused directly or via an LC system.

Data Acquisition:

Mass Range: m/z 50-500.

Ionization Mode: Positive ion mode is typically used for amines.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

synthesized compound like 1-Isopropylazetidin-3-amine.
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15072844#1-isopropylazetidin-3-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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